molecular formula C20H20FN3O3 B11594646 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)propanamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B11594646
M. Wt: 369.4 g/mol
InChI Key: IDSFNEXRASGPQD-UHFFFAOYSA-N
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Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)propanamide features a pyrazolone core substituted with a phenyl group at position 2 and methyl groups at positions 1 and 3. The propanamide side chain at position 4 includes a 2-fluorophenoxy moiety. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly due to the pyrazolone ring’s role in antipyretic and analgesic activity .

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C20H20FN3O3/c1-13-18(20(26)24(23(13)3)15-9-5-4-6-10-15)22-19(25)14(2)27-17-12-8-7-11-16(17)21/h4-12,14H,1-3H3,(H,22,25)

InChI Key

IDSFNEXRASGPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)OC3=CC=CC=C3F

Origin of Product

United States

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17FN2O3C_{16}H_{17}FN_{2}O_{3}, and it features a pyrazole core substituted with a fluorophenoxy group. The structure is characterized by the presence of a dimethyl ketone moiety and an amide functional group, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Key Findings:

  • A study demonstrated that pyrazole derivatives can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Another research highlighted that these compounds could also enhance the efficacy of existing chemotherapeutics when used in combination therapy .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, which is crucial in treating chronic inflammatory diseases. In vitro assays have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Insights:

  • In animal models, administration of the compound led to a significant reduction in inflammation markers and improved clinical scores in models of arthritis .
  • Molecular docking studies suggest that the compound interacts with key inflammatory mediators, potentially blocking their activity .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in tumor progression and inflammation.
  • Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB and AP-1, the compound can alter gene expression related to cell survival and apoptosis.
  • Interaction with Receptors : It may bind to specific receptors on cell membranes, influencing cellular responses to external stimuli.

Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines (e.g., breast and colon cancer), this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating potent antitumor activity compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Activity

In a murine model of induced inflammation, treatment with the compound resulted in a 50% reduction in paw edema after 24 hours. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues .

Data Table

Activity Effect IC50/ED50 Reference
AntitumorInhibition of cancer cell growth10 - 30 µM
Anti-inflammatoryReduction in paw edemaED50 = 20 mg/kg
Cytokine InhibitionDecrease in TNF-alpha levelsNot specified

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)propanamide exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Thrombopoietin Mimetic
The compound has been investigated as a potential thrombopoietin mimetic, which could enhance platelet production. This application is particularly relevant for treating thrombocytopenia (low platelet counts), where stimulation of the thrombopoietin receptor could improve patient outcomes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring and modifications to the fluorophenoxy group have been systematically studied to enhance efficacy and reduce toxicity. Such studies have revealed that specific structural modifications can lead to improved selectivity and potency against targeted cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Derivatives of this compound are also being explored for their biological activity, leading to a broader understanding of its potential therapeutic applications .

Case Study 1: Anticancer Efficacy

In a study published by ACS Omega, a related compound demonstrated a significant percent growth inhibition (PGI) against multiple cancer cell lines, with some achieving over 85% inhibition at specific concentrations. This highlights the potential of pyrazole derivatives in anticancer therapy .

Case Study 2: Thrombocytopenia Treatment

A patent outlines a related compound's efficacy as a thrombopoietin receptor agonist, showcasing its ability to increase platelet production in preclinical models. The findings suggest that this class of compounds could be developed into effective treatments for patients suffering from low platelet counts .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares structural features, molecular formulas, and key properties of the target compound with analogs from the evidence:

Compound Name / Evidence ID Substituent (Position 4) Molecular Formula Molecular Weight Notable Properties/Applications
Target Compound 2-(2-fluorophenoxy)propanamide - - Fluorine enhances lipophilicity and bioavailability.
N-(pyrazol-4-yl)-2-(dimethylamino)propanamide 2-(dimethylamino)propanamide C₁₆H₂₂N₄O₂ 302.37 CAS 3690-04-8; marketed as Aminopropylone. Polar dimethylamino group increases solubility.
N-(pyrazol-4-yl)-2-(4-(methylsulfanyl)phenyl)acetamide 4-(methylsulfanyl)phenyl acetamide C₁₉H₂₁N₃O₂S 355.45 High crystallinity (R factor = 0.042); sulfur contributes to metabolic stability.
N-(pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide 2,4-dichlorophenyl acetamide C₁₉H₁₇Cl₂N₃O₂ 398.26 Dihedral angles (48.45°–80.70°) suggest steric hindrance; structural mimic of benzylpenicillin.
N-(pyrazol-4-yl)formamide Formamide C₁₂H₁₃N₃O₂ 231.25 Smaller substituent; intermediate for antipyretic drugs (CAS 1672-58-8).
2-Chloro-N-(pyrazol-4-yl)propanamide 2-chloropropanamide C₁₄H₁₆ClN₃O₂ 293.75 Chlorine increases electrophilicity; potential pesticidal activity.

Structural and Crystallographic Insights

  • Fluorophenoxy vs. Chlorophenyl: The target’s 2-fluorophenoxy group likely improves metabolic stability compared to chlorophenyl analogs (e.g., ) due to fluorine’s electronegativity and smaller atomic radius. Chlorine in dichlorophenyl derivatives increases steric bulk, altering dihedral angles and hydrogen-bonding patterns .
  • Sulfonamide vs. Propanamide : Sulfonamide derivatives (e.g., ) exhibit strong hydrogen-bonding capacity (R₂²(10) dimers), whereas the target’s propanamide may form weaker interactions, affecting solubility and crystal packing .
  • Dimethylamino vs. Methylsulfanyl: The dimethylamino group () enhances solubility via polarity, while methylsulfanyl () contributes to hydrophobic interactions and oxidative stability .

Q & A

Q. How to analyze polymorphism or solvatomorphism in this compound?

  • Methodological Answer : Screen crystallization conditions (e.g., slow evaporation vs. cooling) using 24-well plates. SC-XRD and PXRD distinguish polymorphs (e.g., monoclinic vs. orthorhombic ). TGA-DSC identifies solvates (weight loss ~5–10% at 100°C) .

Q. What strategies resolve enantiomeric purity challenges in chiral analogs?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis separates enantiomers. X-ray anomalous scattering (CuKα radiation) assigns absolute configuration in crystalline derivatives .

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